molecular formula C12H15N5O3 B13735660 Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate CAS No. 2046-68-6

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate

Cat. No.: B13735660
CAS No.: 2046-68-6
M. Wt: 277.28 g/mol
InChI Key: QOPAWAGFCYGLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate (CAS 2046-68-6) is a complex heterocyclic compound with the molecular formula C12H15N5O3 and a molecular weight of 277.28 g/mol. This pteridine derivative serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel molecules targeting enzymatic pathways. Its structure features a dimethylamino group at the 4-position and a carboxylate ester at the 6-position, making it a key intermediate for the development of more complex pterin-based compounds. Research indicates that analogous 7,8-dihydropterin structures are pivotal in the study of folate biosynthesis, a critical pathway for bacterial growth. As such, this compound is an important precursor for researchers investigating new antibacterial agents that target essential enzymes like 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK). This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2046-68-6

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-methyl-7-oxopteridine-6-carboxylate

InChI

InChI=1S/C12H15N5O3/c1-5-20-12(19)8-11(18)17(4)10-7(15-8)9(16(2)3)13-6-14-10/h6H,5H2,1-4H3

InChI Key

QOPAWAGFCYGLOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N=CN=C2N(C)C)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 7-Hydroxypteridine Precursors

The starting point for preparing ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is the synthesis of 7-hydroxypteridine intermediates. These are obtained by the condensation of 4,5,6-triaminopyrimidine with glyoxylic acid or its esters. The reaction is typically conducted in aqueous solution with sodium acetate as a buffer, heated for 1 to 4 hours, followed by cooling and filtration to isolate the hydroxypteridine.

Step Reactants Conditions Outcome
Condensation 4,5,6-triaminopyrimidine + glyoxylic acid/ester Aqueous solution, sodium acetate, 1-4 h heating 7-Hydroxypteridine intermediate

Alkylation to Form 7-Oxo-7,8-dihydropteridines

The 7-hydroxypteridine intermediates undergo alkylation to introduce the 7-oxo and 7,8-dihydro moieties. This is achieved by treatment with alkylating agents such as dimethyl sulfate, lower alkyl halides, or phenyl-lower alkylene halides in basic media (e.g., sodium or potassium hydroxide or alkoxides). Reaction temperatures range from 25 to 100 °C, and reaction times are typically brief (around 5 to 10 minutes). For example, ethylation at the 6-carboxylate position and introduction of dimethylamino groups can be achieved by appropriate alkyl halides under these conditions.

Step Reactants Conditions Outcome
Alkylation 7-Hydroxypteridine + alkylating agent (e.g., dimethyl sulfate, alkyl halide) Basic solution (NaOH, KOH, or alkoxide), 25-100 °C, 5-10 min 7-Oxo-7,8-dihydropteridine derivatives

Cyclocondensation and Further Functionalization

In related pteridine syntheses, cyclocondensation of diamines with glyoxal or glyoxal derivatives is a key step to form fused pteridine rings. For example, diamines can be reacted with glyoxal in acidic media (e.g., 36% HCl) at moderate temperatures (around 50 °C) to form pteridine cores. Subsequent alkylation or substitution introduces the dimethylamino and methyl groups at specific positions. This approach is supported by recent synthetic protocols for fused azolo-pteridines and purines, which share structural similarities with the target compound.

Step Reactants Conditions Outcome
Cyclocondensation Diamines + glyoxal Acidic medium (HCl), 50 °C, several hours Pteridine core formation
Functionalization Pteridine core + alkylating agents Variable, often basic or neutral conditions Substituted pteridine derivatives

Summary Table of Key Preparation Steps

Preparation Step Reactants/Agents Conditions Product/Intermediate Reference
Condensation to 7-hydroxypteridine 4,5,6-triaminopyrimidine + glyoxylic acid/ester Aqueous, sodium acetate, 1-4 h heating 7-Hydroxypteridine intermediate
Alkylation at 7-position 7-Hydroxypteridine + dimethyl sulfate or alkyl halide Basic solution, 25-100 °C, 5-10 min 7-Oxo-7,8-dihydropteridine derivatives
Cyclocondensation Diamines + glyoxal Acidic medium (HCl), 50 °C Pteridine core
Functionalization Pteridine core + alkylating agents Variable This compound

Additional Notes on Synthetic Considerations

  • The stability of the 7,8-dihydropteridine ring system is influenced by neighboring electron-withdrawing groups, which can be introduced during synthesis to stabilize intermediates.

  • Oxidation steps using agents such as manganese dioxide or chloranil are often employed to convert dihydro intermediates to fully aromatic pteridines or pteridine-diones, although the target compound retains the 7,8-dihydro form.

  • Reaction monitoring is typically done by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and melting point analysis to confirm product formation and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pteridine compounds, including Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, pteridine analogs have been investigated for their ability to target specific metabolic pathways in cancer cells, leading to enhanced therapeutic efficacy .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial metabolic processes, although further research is necessary to elucidate the specific pathways involved .

Biological Research

2.1 Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on dihydrofolate reductase (DHFR). This enzyme is crucial in nucleotide synthesis and is a target for various antitumor and antibacterial drugs. Inhibition studies have shown that this compound can effectively compete with folic acid derivatives, providing insights into its potential as a lead compound for drug development .

2.2 Neuropharmacological Research
There is growing interest in the neuropharmacological applications of this compound. Research suggests that pteridine derivatives may influence neurotransmitter systems and exhibit neuroprotective effects. This compound has been studied for its potential role in modulating dopaminergic and serotonergic pathways, which could have implications for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Functional Group Analog: Ethyl 4-(Dimethylamino) Benzoate

Key Differences :

  • Core Structure : Replaces the pteridine ring with a benzene ring.
  • Reactivity: In resin cements, ethyl 4-(dimethylamino) benzoate demonstrated a higher degree of conversion (DC) and superior physical properties compared to 2-(dimethylamino) ethyl methacrylate, attributed to its ester group’s stability and reduced steric hindrance .
  • Role of Substituents: The para-dimethylamino group enhances electron donation, improving photopolymerization efficiency in resin systems.
Property Ethyl 4-(Dimethylamino) Benzoate 2-(Dimethylamino) Ethyl Methacrylate
Degree of Conversion High Moderate (improves with DPI co-initiator)
Physical Properties Superior tensile strength Lower, but enhanced by DPI

Pteridine Core Analog: 2-Amino-8-Methyl-4-Oxo-3,4,7,8-Tetrahydropteridine-6-Carboxylic Acid

Key Differences :

  • Substituents: Lacks the ethyl ester and dimethylamino groups; instead, it has a carboxylic acid at position 6 and an amino group at position 2.
  • Physicochemical Impact: The carboxylic acid increases polarity, likely reducing membrane permeability compared to the ethyl ester derivative. The amino group may participate in hydrogen bonding, altering solubility and biological interaction profiles .

Quinoline Derivatives: Ethyl 4-(Dimethylamino)-6-Fluoro-8-Methylquinoline-3-Carboxylate

Key Differences :

  • Core Structure: Quinoline instead of pteridine, introducing a fused benzene-pyridine system.
  • However, commercial availability of this compound is discontinued, suggesting challenges in synthesis or stability .
  • Applications: Quinoline derivatives are often explored for antimicrobial or anticancer activity due to their planar aromatic systems.

Ethyl 4-Oxo-Quinoline-3-Carboxylates (e.g., Compounds 6g, 6h, 6i)

Key Differences :

  • Substituent Variations: Compounds like ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g) feature methoxy and methyl groups, altering lipophilicity. Fluorine (6h) or trifluoromethyl (6i) substituents further modulate electronic properties.
  • Pharmacological Potential: Such analogs are frequently investigated as kinase inhibitors or antimicrobial agents, highlighting the role of the 4-oxo group in metal chelation and target binding .

Biological Activity

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antifolate mechanisms. Its structure suggests that it may interact with key enzymes involved in folate metabolism, which are crucial targets for various therapeutic applications including cancer treatment.

  • Chemical Formula : C10_{10}H12_{12}N4_4O3_3
  • Molecular Weight : 234.23 g/mol
  • CAS Number : 2046-68-6

The compound features a pteridine core, which is characteristic of many biologically active molecules that target dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism.

This compound is hypothesized to function as an antifolate . Antifolates inhibit DHFR, leading to reduced synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair. This inhibition can result in cytotoxic effects on rapidly dividing cells, such as cancer cells.

In Vitro Studies

Research indicates that compounds similar to ethyl 4-(dimethylamino)-8-methyl-7-oxo have shown varying degrees of activity against cancer cell lines. For instance, studies on related compounds demonstrated that certain 4-amino-7-oxo analogues exhibited IC50_{50} values higher than 20 µg/mL against CCRF-CEM leukemia cells, indicating limited activity due to structural features such as the carbonyl group at position C7 .

Comparative Activity Table

Compound NameStructureIC50_{50} (µg/mL)Biological Activity
Ethyl 4-(dimethylamino)-8-methyl-7-oxoC10_{10}H12_{12}N4_4O3_3TBDAntifolate potential
5-DATHF AnaloguesVarious>20Inactive
MethotrexateC20_{20}H22_{22}N8_8O5_5~0.00019Potent DHFR inhibitor

Case Studies and Research Findings

  • Dihydrofolate Reductase Inhibition : Studies have highlighted the role of DHFR as a target for antifolate drugs. For example, methotrexate's mechanism involves competitive inhibition of DHFR, with significant implications for cancer therapy . The structural similarity of ethyl 4-(dimethylamino)-8-methyl-7-oxo to methotrexate suggests it may also exhibit similar inhibitory properties.
  • Anticancer Applications : The compound's potential as an anticancer agent has been explored through various synthetic analogues. The synthesis and biological evaluation of these analogues revealed that modifications could enhance their potency against cancer cell lines .
  • Resistance Mechanisms : Variants of DHFR that confer resistance to antifolates have been identified, emphasizing the need for continuous research into new compounds that can effectively target resistant strains .

Q & A

Q. Table 1: Influence of Reaction Conditions on Yield

ConditionOptimal ValueImpact on YieldSource
CQ/Amine Ratio1:2+15% DC*
Solvent (Polar Aprotic)1,4-Dioxane+20% Purity
Reaction Temperature60–80°C+10% Efficiency
*DC = Degree of Conversion

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are critical for refining crystal structures, especially for resolving hydrogen bonding and torsion angles. ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., dimethylamino shifts at δ 2.8–3.1 ppm) and confirms esterification via carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How does the electronic configuration of the compound influence its reactivity in polymerization initiator systems?

Methodological Answer:
The dimethylamino group acts as an electron donor, enhancing the compound’s ability to stabilize radical intermediates in photoinitiation systems. Comparative studies with 2-(dimethylamino) ethyl methacrylate show:

  • Higher Electron Density : Ethyl 4-(dimethylamino) benzoate exhibits greater resonance stabilization, leading to faster polymerization rates (kₐₚₚ ~2.5 × 10⁻³ s⁻¹ vs. 1.8 × 10⁻³ s⁻¹) .
  • DPI Synergy : Diphenyliodonium hexafluorophosphate (DPI) oxidizes the amine co-initiator, generating additional radicals. However, ethyl 4-(dimethylamino) benzoate’s stability reduces DPI dependency, minimizing side reactions .

Q. Table 2: Reactivity Comparison with Structural Analogs

Co-initiatorDegree of Conversion (%)DPI Required?Source
Ethyl 4-(dimethylamino) benzoate78.5 ± 2.1No
2-(Dimethylamino) ethyl methacrylate65.3 ± 1.8Yes

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Discrepancies in bioactivity data often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to confirm specificity .
  • Metabolic Stability Assays : Use liver microsomes to assess whether conflicting results stem from rapid degradation .
  • Structural Analog Testing : Compare activity with derivatives (e.g., ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate) to identify critical pharmacophores .

Example Workflow for Contradiction Analysis:

Reproduce Assays : Standardize solvent (DMSO concentration ≤0.1%) and cell viability protocols.

Purity Verification : Employ HPLC-MS to confirm >95% purity .

Computational Modeling : Density Functional Theory (DFT) calculates electron affinity to predict reactivity outliers .

Advanced: What methodologies are recommended for analyzing the compound’s solid-state interactions in co-crystallization studies?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer. For pteridine derivatives, C=O···H-N interactions dominate .
  • Powder XRD : Rietveld refinement (via GSAS-II) identifies polymorphic forms, critical for bioavailability studies .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.